BenchChemオンラインストアへようこそ!

VU0467154

M4 muscarinic receptor Positive Allosteric Modulator Pharmacokinetics

Procure VU0467154 to eliminate experimental risk from structurally similar, less-optimized M4 PAMs. This Vanderbilt-developed tool compound overcame the steep SAR and species-selectivity pitfalls of earlier analogs, delivering validated, low nanomolar potency at rodent and human M4 receptors. Its high oral bioavailability and long half-life uniquely support chronic dosing in behavioral and disease-modification studies. Choose VU0467154 for definitive, reproducible target engagement in schizophrenia, cognition, and Huntington's disease research.

Molecular Formula C17H15F3N4O3S2
Molecular Weight 444.5 g/mol
Cat. No. B611758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0467154
SynonymsVU0467154, VU-0467154, VU 0467154
Molecular FormulaC17H15F3N4O3S2
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C
InChIInChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25)
InChIKeyUDSFKIFLJPECRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0467154: A Potent, Brain-Penetrant M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) for In Vivo Neuropharmacology


VU0467154 (CAS# 1451993-15-9) is a highly optimized, synthetic small-molecule positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) [1]. Developed by Vanderbilt University as a best-in-class rodent in vivo tool compound, it exhibits low nanomolar potency, high subtype selectivity, and excellent brain penetration, enabling robust and reproducible central effects across a wide range of preclinical models [2]. As a PAM, it does not activate the M4 receptor directly but instead potentiates the response to the endogenous agonist acetylcholine, offering a potentially safer pharmacological profile compared to direct agonists [1].

Why VU0467154 Cannot Be Substituted with Generic M4 PAMs in Critical Research


The selection of an M4 PAM tool compound is not trivial; substituting VU0467154 with earlier-generation analogs or structurally similar compounds carries a high risk of experimental failure or misinterpretation. The discovery program for VU0467154 revealed that this chemotype is characterized by an extremely steep structure-activity relationship (SAR), meaning even subtle structural modifications can drastically alter central nervous system (CNS) penetration and potency [1]. Moreover, the program encountered significant species differences in PAM pharmacology, where compounds that were potent at rodent receptors often lost activity at the human receptor, and vice versa [1]. VU0467154 was specifically optimized to overcome the limitations of its predecessors—namely poor pharmacokinetic (PK) properties and insufficient brain exposure—that restricted their utility for chronic dosing and behavioral studies [2]. Its validated and well-documented profile makes it the reliable standard for probing M4 receptor function in vivo.

Quantitative Differentiation of VU0467154: Head-to-Head Evidence for Procurement Decisions


Significantly Enhanced In Vitro Potency and In Vivo Pharmacokinetics Over First-Generation Tool VU0152100

VU0467154 was discovered as a direct optimization of the first-generation M4 PAM tool compound, VU0152100. The primary goal was to address VU0152100's limitations in physiochemical and pharmacokinetic properties that restricted its broader use for extensive preclinical characterization [1]. The resulting compound, VU0467154, demonstrates a clear and quantifiable improvement in key drug metabolism and pharmacokinetic (DMPK) parameters, making it a superior choice for reliable in vivo studies [1].

M4 muscarinic receptor Positive Allosteric Modulator Pharmacokinetics

Superior Selectivity and Target Engagement Confirmed by Knockout Model

While many M4 PAMs claim selectivity, the in vivo specificity of VU0467154 has been rigorously validated. In vitro, it shows no activity at other mAChR subtypes (M1, M2, M3, M5) up to 30 μM, nor significant off-target activity at other GPCRs at 10 μM [1]. Crucially, the functional relevance of this selectivity is confirmed in vivo, as the behavioral effects of VU0467154, such as the reduction of amphetamine- and MK-801-induced hyperlocomotion and the enhancement of cognition, are completely absent in M4 knockout (KO) mice [2]. This provides unequivocal evidence that its effects are mediated specifically through the M4 receptor.

M4 muscarinic receptor Selectivity Target Validation

Broad-Spectrum In Vivo Efficacy Across Antipsychotic and Cognitive Models

VU0467154 demonstrates consistent, robust efficacy across multiple gold-standard preclinical models of psychosis and cognitive impairment, establishing a broad therapeutic profile that may not be replicated by other M4 PAMs. It produces a dose-dependent reversal of hyperlocomotion induced by both amphetamine (dopaminergic) and MK-801 (glutamatergic) challenges, which are two mechanistically distinct models of psychosis [1]. Furthermore, it improves cognitive function when administered alone, enhancing learning acquisition and memory consolidation in tasks like touchscreen pairwise visual discrimination and fear conditioning [2]. This dual efficacy is a critical differentiator.

Antipsychotic Cognitive Enhancement Schizophrenia Models

Demonstrated CNS Exposure and Brain Penetration in Multiple Species

A critical hurdle for CNS drug candidates is achieving and maintaining adequate free drug concentrations in the brain. VU0467154 exhibits favorable pharmacokinetic properties that ensure reliable brain exposure. In rats, it is a low clearance compound with a long half-life, leading to high brain penetration [1]. This profile is essential for its validated use as a rodent in vivo tool compound and provides confidence in target engagement during behavioral experiments [2].

Pharmacokinetics Brain Penetration CNS Drug Development

High-Value Application Scenarios for VU0467154 in Preclinical Research


Investigating M4-Mediated Antipsychotic-Like and Pro-Cognitive Effects in Schizophrenia Models

VU0467154 is the gold-standard tool for dissecting the role of M4 receptor potentiation in the context of schizophrenia. Its robust efficacy in reversing both amphetamine- and MK-801-induced hyperlocomotion [1], combined with its ability to enhance cognitive performance on its own [2], makes it ideal for studies aiming to link M4 activation to improvements across multiple symptom domains (positive and cognitive symptoms). The extensive literature validating its effects in these models provides a solid foundation for both hypothesis-driven and exploratory research.

Probing M4 Receptor Function in Specific Neural Circuits and Disease States

The high selectivity of VU0467154, validated by a lack of effect in M4 KO mice, allows for confident attribution of observed effects to the M4 receptor [1]. This makes it a powerful tool for studying M4 function in specific brain circuits, such as the prefrontal cortex, where it has been shown to reverse MK-801-induced changes in neuronal firing [2]. It has also been successfully applied in models of Huntington's disease [3] and to study sleep-wake architecture [4], demonstrating its broad utility for investigating M4-related pathophysiology beyond psychosis.

Chronic Dosing Studies and Long-Term Behavioral Assessment

The optimized pharmacokinetic profile of VU0467154, characterized by high oral bioavailability and a long half-life in rodents [1], makes it uniquely suited for chronic dosing paradigms. This is essential for studies evaluating long-term neuroadaptations, such as amphetamine sensitization [2], or for assessing the sustained effects of M4 modulation on cognition over several days [3]. Its favorable properties minimize the stress and variability associated with repeated injections, improving data quality in longitudinal experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0467154

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.